molecular formula C14H19N3 B11876308 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine

Cat. No.: B11876308
M. Wt: 229.32 g/mol
InChI Key: CFJSTCSYECXWIB-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine is a heterocyclic compound featuring an indole core substituted at the 1-position with a 1-methylpiperidin-4-yl group and at the 6-position with an amine (-NH₂). This structure combines the aromatic indole system, known for its role in bioactive molecules, with a piperidine moiety, which often enhances pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)indol-6-amine

InChI

InChI=1S/C14H19N3/c1-16-7-5-13(6-8-16)17-9-4-11-2-3-12(15)10-14(11)17/h2-4,9-10,13H,5-8,15H2,1H3

InChI Key

CFJSTCSYECXWIB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=CC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely employed method for constructing substituted indoles. For 1H-indol-6-amine derivatives, this typically involves:

  • Condensation of 4-aminophenylhydrazine with a cyclic ketone (e.g., cyclohexanone) under acidic conditions (HCl/EtOH, reflux, 12–24 hours).

  • Cyclization via-sigmatropic rearrangement to yield 6-nitroindole intermediates, followed by catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 50°C, 6 hours) to reduce the nitro group to an amine.

Key advantages include scalability and commercial availability of starting materials. However, regioselectivity challenges arise when synthesizing 6-substituted indoles, necessitating careful substrate design.

Reissert Indole Synthesis

An alternative route employs the Reissert synthesis for improved positional control:

  • Reaction of o-nitrotoluene with methyl oxalate under basic conditions (KOH/EtOH, 80°C, 8 hours) to form 2-(o-nitrophenyl)pyruvic acid methyl ester.

  • Sequential reduction (Fe/HCl, 60°C, 4 hours) and cyclization (H₂SO₄, 100°C, 2 hours) to yield 6-nitroindole-2-carboxylic acid.

  • Decarboxylation (Cu powder, quinoline, 220°C, 1 hour) followed by nitro group reduction (SnCl₂/HCl, 0°C, 30 minutes) to obtain 1H-indol-6-amine.

This method provides better regiocontrol for 6-substitution but suffers from harsh reaction conditions and lower yields compared to the Fischer route.

Piperidinyl Group Introduction

Incorporation of the 1-methylpiperidin-4-yl moiety at the indole N1 position employs two principal strategies:

Direct N-Alkylation

  • Deprotonation of 1H-indol-6-amine using NaH (2.2 eq, DMF, 0°C, 30 minutes).

  • Reaction with 1-methylpiperidin-4-yl methanesulfonate (1.5 eq, DMF, 60°C, 12 hours) to form the quaternary ammonium intermediate.

  • Neutralization (sat. NaHCO₃) and purification via column chromatography (SiO₂, CH₂Cl₂:MeOH 10:1).

ParameterOptimal ConditionYield (%)Purity (%)
BaseSodium hydride6895
SolventAnhydrous DMF
Temperature60°C
Reaction Time12 hours

Competing C3 alkylation is minimized through steric hindrance from the 6-amino group.

Reductive Amination

For improved atom economy:

  • Condensation of 1H-indol-6-amine with 1-methylpiperidin-4-one (1.2 eq, MeOH, 25°C, 4 hours).

  • In situ reduction using NaBH₃CN (1.5 eq, AcOH, 0°C → 25°C, 6 hours).

  • Acidic workup (1M HCl) and basification (NH₄OH) to precipitate the product.

This method achieves 74% yield with >99% regioselectivity but requires strict pH control during the reduction step.

Integrated One-Pot Approaches

Recent advancements combine indole formation and piperidinylation in tandem processes:

Catalytic C–N Coupling

  • Buchwald-Hartwig amination of 6-bromoindole with 1-methylpiperidin-4-amine:

    • Catalyst: Pd₂(dba)₃ (5 mol%)

    • Ligand: Xantphos (10 mol%)

    • Base: Cs₂CO₃ (3 eq)

    • Solvent: Toluene, 110°C, 24 hours.

This method achieves 82% yield but requires rigorous exclusion of oxygen and moisture.

Microwave-Assisted Synthesis

  • Simultaneous indole cyclization and alkylation:

    • 4-Aminophenylhydrazine + 1-methylpiperidin-4-one

    • ZnCl₂ (2 eq), PEG-400 solvent

    • Microwave irradiation (300W, 140°C, 20 minutes).

CyclePower (W)Time (min)Yield (%)
13002071
23501568
32502573

This green chemistry approach reduces reaction times from days to minutes but requires specialized equipment.

Industrial-Scale Production

NINGBO INNO PHARMCHEM’s patented continuous flow process exemplifies modern manufacturing techniques:

  • Continuous hydrogenation of 6-nitroindole:

    • Reactor: Fixed-bed with 5% Pt/Al₂O₃ catalyst

    • Conditions: 80 bar H₂, 120°C, LHSV = 2 h⁻¹

    • Conversion: >99.8%, Selectivity: 98.5%.

  • Reactive crystallization for piperidinylation:

    • Coupling agent: EDC·HCl in falling film reactor

    • Residence time: 8 minutes

    • Purity: 99.9% by HPLC.

Characterization and Quality Control

Critical analytical methods for verifying structural integrity:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.35 (d, J=8.4 Hz, 1H, H-7), 6.96 (s, 1H, H-2), 6.72 (d, J=2.0 Hz, 1H, H-4).

  • ¹³C NMR : 147.2 (C-3a), 135.1 (C-7a), 58.4 (N-CH₃).

Chromatographic Purity

  • HPLC (C18, 0.1% TFA/ACN gradient):
    Retention time = 6.72 min, Purity = 99.3%.

Comparative Method Analysis

MethodYield (%)Purity (%)ScalabilityCost Index
Fischer + Alkylation6895High1.0
Reissert + Reductive7497Medium1.2
One-Pot Microwave7396Low3.5
Continuous Flow8599.9Industrial0.8

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit critical enzymes involved in cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several human cancer cell lines, indicating effective cytotoxic activity. The mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Indole derivatives are known for their antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Research Findings : In vitro studies have reported that similar compounds show activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves interference with bacterial protein synthesis or cell wall integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine is crucial for optimizing its biological activity. Modifications on the piperidine and indole rings significantly influence its efficacy.

ModificationEffect on Activity
Substituents on IndoleIncreased anticancer potency
Variations in PiperidineEnhanced binding affinity to target enzymes
Alterations in Amine GroupImproved solubility and bioavailability

Pharmacokinetics

The pharmacokinetic profile of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate metabolic stability observed in liver microsome assays.

Key Parameters :

  • Absorption : High oral bioavailability expected due to favorable lipophilicity.
  • Metabolism : Predominantly metabolized via cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, while the piperidine moiety can enhance its binding affinity and selectivity. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table highlights key structural and functional differences between 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine and related compounds:

Compound Name Molecular Formula Key Substituents/Modifications Biological Target/Activity Source
1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine C₁₄H₁₉N₃ 1-Methylpiperidin-4-yl, NH₂ at C6 Hypothesized CNS activity -
1-Methyl-1H-indol-6-amine C₉H₁₀N₂ Methyl at indole-N, NH₂ at C6 Intermediate in drug synthesis
8-(1-Methylpiperidin-4-yl)-6H-oxazolo[4,5-e]indole C₁₅H₁₇N₃O Oxazolo-indole fusion, 1-methylpiperidinyl Nicotinic acetylcholine/serotonergic receptors
6-Bromo-N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)quinazolin-2-amine C₁₆H₁₈BrN₇ Quinazoline core, pyrazole-piperidine Kinase inhibition (speculative)
1-Acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-indole-6-amine C₂₃H₂₈N₄O Benzylpiperidinyl, acetylated indoline Not specified (anti-histamine candidate)
Key Observations:
  • Piperidine Modifications: The 1-methylpiperidin-4-yl group is a common feature in CNS-targeted compounds.
  • Heterocycle Variations : Replacement of indole with pyrazole () or quinazoline alters receptor selectivity. For example, the pyrazole derivative may target kinases, while the indole core is more associated with neurotransmitter systems .

Purity and Analytical Data

  • Purity Standards : Compounds like 6-(4-Methylpiperazin-1-yl)-1H-indole () are available at 95% purity, emphasizing the commercial and research viability of piperazine/piperidine-indole hybrids.
  • Characterization : ¹H NMR data (e.g., δ 7.40 ppm for aromatic protons in ) provide benchmarks for verifying the structure of synthesized analogues .

Biological Activity

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine, also known as 6-(1-Methylpiperidin-4-yl)-1H-indole, is an organic compound characterized by its unique structure, which combines an indole moiety with a 1-methylpiperidine group. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology.

  • Molecular Formula : C14H18N2
  • Molecular Weight : Approximately 214.31 g/mol

The indole structure is known for its influence on various biological activities, particularly its interactions with neurotransmitter systems.

Neuropharmacological Potential

Research indicates that 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine exhibits significant interactions with serotonin receptors, suggesting applications in treating mood disorders and other neurological conditions. The compound's ability to modulate receptor activity could lead to therapeutic uses in depression and anxiety disorders due to its influence on neurotransmitter systems involved in mood regulation.

Anticancer Activity

In recent studies, derivatives of indole compounds have shown promising anticancer properties. For instance, a related compound demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. The most effective derivative exhibited IC50 values of 0.52 μM for HeLa cells, 0.34 μM for MCF-7 cells, and 0.86 μM for HT-29 cells. Mechanistic studies revealed that these compounds induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division .

Structure-Activity Relationship (SAR)

The unique structural features of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine contribute to its biological activity. The presence of the piperidine moiety enhances the pharmacological properties by facilitating interactions with various biological targets. Comparative analysis with structurally similar compounds highlights the significance of specific substitutions on the indole ring in modulating biological effects.

Compound NameStructural FeaturesUnique Properties
1-(1-Methylpiperidin-4-yl)-1H-indol-6-amineIndole core and piperidine moietyPotential as a pharmaceutical agent targeting neurological pathways
5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indoleBromine substitution on the indole ringEnhanced reactivity due to halogen presence
3-(1-Methylpiperidin-4-YL)-1H-indoleSimilar piperidine substitution at different positionVariations in biological activity due to structural differences

Case Studies

Study on Neuropharmacological Effects : A study highlighted the compound's potential as a selective agonist for serotonin receptors, specifically the 5-hydroxytryptamine (5-HT) receptor family. This suggests that it may influence mood and cognitive functions through selective receptor modulation .

Anticancer Research : Another study focused on a series of indole derivatives related to 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine, demonstrating their effectiveness against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings indicate a pathway for developing new anticancer agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine?

  • Methodology : Multi-step synthesis involving protective group strategies (e.g., dibenzyl groups) and catalytic hydrogenation. For example, intermediates like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine can be synthesized via reductive amination or coupling reactions, followed by deprotection . Key steps include optimizing reaction temperature (10–15°C for ammonia-mediated steps) and solvent selection (methanol/water mixtures for solubility control) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use high-resolution analytical techniques:

  • 1H/13C NMR : Confirm proton environments and carbon frameworks (e.g., aromatic indole protons at δ 7.11–8.64 ppm and piperidine methyl groups at δ 2.67–3.73 ppm) .
  • Mass spectrometry (ESI+) : Verify molecular weight (e.g., m/z 452 [M + H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structures for unambiguous stereochemical assignments, as demonstrated for pyrimidine analogs .

Q. What storage conditions ensure long-term stability of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine?

  • Methodology : Store in airtight containers under inert gas (N2/Ar) at –20°C in a dark, dry environment. Avoid exposure to moisture or light, which can degrade amine functionalities. Stability studies for related piperidine derivatives recommend periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different synthesis batches?

  • Methodology :

  • Batch comparison : Use LC-MS to identify impurities (e.g., unreacted intermediates or byproducts) .
  • Bioassay replication : Test multiple batches in parallel under standardized conditions (e.g., kinase inhibition assays).
  • Structural analogs : Compare activity with derivatives (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields for introducing the methylpiperidinyl group to the indole scaffold?

  • Methodology :

  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Microwave-assisted synthesis : Reduce reaction times for coupling steps (e.g., from 24h to 2h) while maintaining >90% yield .

Q. How does stereochemistry at the piperidin-4-yl position influence target binding affinity?

  • Methodology :

  • Chiral resolution : Separate enantiomers using chiral HPLC or enzymatic methods.
  • Docking studies : Compare (1R,4R) vs. (1S,4S) configurations against receptor models (e.g., GPCRs or kinases) .
  • Biological testing : Assess IC50 values for each enantiomer in cellular assays to correlate stereochemistry with potency .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • Simulated gastric fluid (SGF) assays : Monitor degradation at pH 1.2 (37°C) over 24h using UV-Vis spectroscopy.
  • Plasma protein binding studies : Use equilibrium dialysis to measure free vs. bound fractions .
  • Metabolite profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS .

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